Benzoic acid-alpha-13C
Overview
Description
Benzoic acid-alpha-13C: is a stable isotope-labeled compound where the carboxyl carbon atom is replaced with carbon-13. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Benzoic acid-alpha-13C, also known as 13C Labeled benzoic acid , is primarily targeted at microorganisms. It inhibits the growth of mold, yeast, and some bacteria . The compound is absorbed into the cell, where it exerts its antimicrobial effects .
Mode of Action
The mode of action of this compound involves its interaction with the microbial cells. Once absorbed into the cell, it interferes with their metabolic processes, thereby inhibiting their growth . This makes this compound an effective preservative in various industries, particularly the food industry.
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the metabolism of amino acids and short-chain fatty acids . The compound is metabolized in the liver, leading to the appearance of 13CO2 in expired air . This indicates that this compound plays a role in liver mitochondrial function .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, it is absorbed into the bloodstream and distributed throughout the body. It is metabolized in the liver and excreted as hippuric acid . The compound’s ADME properties significantly impact its bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of microbial growth. By interfering with the metabolic processes of microorganisms, it prevents their proliferation . This antimicrobial action is beneficial in preserving the quality and safety of various products, particularly food items.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Benzyl Alcohol: One common method involves the oxidation of benzyl alcohol using potassium permanganate in an alkaline medium. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with carbon dioxide, followed by acidification to yield benzoic acid-alpha-13C.
Industrial Production Methods: Industrial production of this compound typically involves the use of carbon-13 labeled precursors. The process is similar to the laboratory methods but scaled up to meet industrial demands. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid-alpha-13C can undergo oxidation reactions to form benzaldehyde or benzoic anhydride.
Reduction: It can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Benzaldehyde, benzoic anhydride.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzoic acid, sulfonylbenzoic acid, halobenzoic acids.
Scientific Research Applications
Chemistry:
NMR Spectroscopy: Benzoic acid-alpha-13C is used as a standard in NMR spectroscopy to study molecular structures and dynamics.
Metabolic Studies: It is used as a tracer in metabolic studies to track the biochemical pathways of benzoic acid in living organisms.
Biology:
Enzyme Studies: The compound is used to study enzyme kinetics and mechanisms, particularly those involving carboxylation and decarboxylation reactions.
Medicine:
Pharmacokinetics: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benzoic acid in the body.
Industry:
Food Preservatives: this compound is used to study the efficacy and safety of benzoic acid as a food preservative.
Comparison with Similar Compounds
Benzoic acid-13C6: This compound has all six carbon atoms in the benzene ring labeled with carbon-13.
Benzoic acid-d5: This compound has five deuterium atoms replacing hydrogen atoms in the benzene ring.
Benzoic acid-13C7: This compound has all seven carbon atoms labeled with carbon-13.
Uniqueness: Benzoic acid-alpha-13C is unique due to its specific labeling of the carboxyl carbon atom with carbon-13. This selective labeling provides distinct advantages in NMR spectroscopy and metabolic studies, allowing for precise tracking and analysis of the carboxyl group in various chemical and biological processes.
Properties
IUPAC Name |
benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274646 | |
Record name | Benzoic acid-|A-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3880-99-7 | |
Record name | Benzoic acid-|A-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic-carboxy-13c acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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